molecular formula C20H26N4O4 B264840 ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B264840
M. Wt: 386.4 g/mol
InChI Key: WYXOFIRJJCPXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that the compound may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound has also been shown to interact with various receptors, including the adenosine A1 receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
Studies have shown that ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. Additionally, the compound has been shown to modulate neurotransmitter release and to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its broad range of potential applications in various scientific research fields. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one limitation of the compound is its relatively limited bioavailability and metabolic stability, which may impact its effectiveness in vivo.

Future Directions

There are several potential future directions for research on ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to further investigate the compound's mechanism of action and its interactions with various receptors and signaling pathways. Another direction is to optimize the compound's pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, the compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Finally, the compound could be explored for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 3,4-dimethoxybenzaldehyde, propargyl bromide, and 5-amino-3-methyl-1,2,4-triazole in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain the final compound. The synthesis method has been optimized for high yield and purity and is suitable for large-scale production.

Scientific Research Applications

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-tumor agent. The compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release. Additionally, the compound has been explored for its potential as an antibacterial and antifungal agent.

properties

Product Name

ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H26N4O4/c1-6-8-14-17(19(25)28-7-2)18(24-20(22-14)21-12(3)23-24)13-9-10-15(26-4)16(11-13)27-5/h9-11,18H,6-8H2,1-5H3,(H,21,22,23)

InChI Key

WYXOFIRJJCPXIM-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC

Origin of Product

United States

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